molecular formula C12H15Br B2849052 [1-(Bromomethyl)cyclopentyl]benzene CAS No. 1226037-40-6

[1-(Bromomethyl)cyclopentyl]benzene

Cat. No. B2849052
CAS RN: 1226037-40-6
M. Wt: 239.156
InChI Key: NQPQJJBZJGSGBS-UHFFFAOYSA-N
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Description

“[1-(Bromomethyl)cyclopentyl]benzene” is a chemical compound with the CAS Number: 1226037-40-6 . It has a molecular weight of 239.16 . The IUPAC name for this compound is [1-(bromomethyl)cyclopentyl]benzene . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “[1-(Bromomethyl)cyclopentyl]benzene” is 1S/C12H15Br/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 . This code provides a specific description of the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “[1-(Bromomethyl)cyclopentyl]benzene” are not detailed in the search results, benzene derivatives are known to undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“[1-(Bromomethyl)cyclopentyl]benzene” is a liquid . The shipping temperature is normal .

Scientific Research Applications

Synthesis of Hypercrosslinked Polymers

[1-(Bromomethyl)cyclopentyl]benzene: is utilized in the synthesis of hypercrosslinked polymers (HCPs). These polymers are known for their high surface area and are used for gas storage, carbon capture, and removal of pollutants. The benzene component can form knitting networks that contribute to the polymer’s structural integrity and functionality .

Molecular Spectroscopy

In molecular spectroscopy, this compound can be used as a precursor for creating materials with specific light absorption or emission properties. This is particularly useful in the study of organic and inorganic materials, as well as in biomedicine for diagnostic purposes .

Organic Synthesis

As a brominated compound, [1-(Bromomethyl)cyclopentyl]benzene serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including coupling reactions, to form complex organic molecules for pharmaceuticals and agrochemicals .

Drug Delivery Systems

The compound’s structure allows for the development of novel drug delivery systems. By attaching therapeutic agents to the benzene ring, researchers can create prodrugs that release the active ingredient in a controlled manner .

Sensing Technologies

In the field of sensing, [1-(Bromomethyl)cyclopentyl]benzene can be incorporated into sensors for detecting environmental pollutants or biological markers. Its reactivity with specific analytes makes it a valuable component in sensor design .

Catalysis

This compound can also be used to synthesize catalysts for chemical reactions. The benzene ring can be functionalized to create active sites for catalytic processes, enhancing reaction rates and selectivity .

Molecular Separation

In molecular separation technologies, such as chromatography, [1-(Bromomethyl)cyclopentyl]benzene can be used to modify stationary phases. This modification can improve the separation efficiency of various compounds .

Biomedical Research

Lastly, in biomedical research, this compound can be used to synthesize imaging agents for magnetic resonance imaging (MRI) or positron emission tomography (PET). These imaging agents help in the visualization of biological processes and are crucial for diagnostics .

Safety and Hazards

The safety information for “[1-(Bromomethyl)cyclopentyl]benzene” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[1-(bromomethyl)cyclopentyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPQJJBZJGSGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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